1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol
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Overview
Description
1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine core with a naphthalen-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Naphthalen-2-ol derivatives: Compounds with this moiety are often used in the synthesis of dyes and pharmaceuticals
Uniqueness: 1-(3-{[4-(Propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)naphthalen-2-ol is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H22N4O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C25H22N4O/c1-16(2)17-8-11-19(12-9-17)27-24-23(28-25-26-14-5-15-29(24)25)22-20-7-4-3-6-18(20)10-13-21(22)30/h3-16,27,30H,1-2H3 |
InChI Key |
KZYAOHHFRONNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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